An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentafluorophenylacetic Acid
An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentafluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluorophenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its unique electronic properties, stemming from the presence of five fluorine atoms on the phenyl ring, make it a versatile reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the acidity of the carboxylic acid and the reactivity of the adjacent methylene group. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by detailed experimental protocols and spectroscopic data.
Chemical and Physical Properties
2,3,4,5,6-Pentafluorophenylacetic acid is a white to off-white crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃F₅O₂ | [3] |
| Molecular Weight | 226.10 g/mol | [3] |
| Melting Point | 108-110 °C | [4] |
| Boiling Point | 235.3±35.0 °C (Predicted) | [5] |
| Solubility | Soluble in 95% ethanol (50 mg/mL) | [4] |
| pKa | 3.30±0.10 (Predicted) | [5] |
| Appearance | White to almost white powder/crystal | [1][2] |
| CAS Number | 653-21-4 | [3] |
Spectroscopic Data
The structural features of 2,3,4,5,6-pentafluorophenylacetic acid can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by a singlet for the methylene (-CH₂-) protons and a broad singlet for the carboxylic acid proton. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing pentafluorophenyl ring.
¹³C NMR: The carbon NMR spectrum shows signals for the carboxylic acid carbon, the methylene carbon, and the carbons of the pentafluorophenyl ring. The carbon signals of the aromatic ring are split due to coupling with the fluorine atoms. Due to the coupling with ¹⁹F and the absence of directly attached protons, the signals for the fluorinated carbons can be broad and have a low signal-to-noise ratio.[6]
Infrared (IR) Spectroscopy
The FTIR spectrum of 2,3,4,5,6-pentafluorophenylacetic acid displays characteristic absorption bands for the functional groups present in the molecule. Key absorptions include:
-
A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
-
C-F stretching bands associated with the pentafluorophenyl ring, which are typically strong and appear in the fingerprint region.
-
C-H stretching and bending vibrations for the methylene group.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2,3,4,5,6-pentafluorophenylacetic acid shows a molecular ion peak (M⁺) at m/z 226.[2] The fragmentation pattern is influenced by the stability of the pentafluorobenzyl cation. Common fragmentation pathways include the loss of the carboxyl group and rearrangements involving the fluorine atoms.
Experimental Protocols
Synthesis of 2,3,4,5,6-Pentafluorophenylacetic Acid
A common method for the synthesis of 2,3,4,5,6-pentafluorophenylacetic acid is through the hydrolysis of 2-(pentafluorophenyl)acetonitrile.
Protocol: Hydrolysis of 2-(Pentafluorophenyl)acetonitrile
Materials:
-
2-(Pentafluorophenyl)acetonitrile
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(pentafluorophenyl)acetonitrile and a mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,3,4,5,6-pentafluorophenylacetic acid.
Purification: Recrystallization
The crude product can be purified by recrystallization.
Procedure:
-
Dissolve the crude 2,3,4,5,6-pentafluorophenylacetic acid in a minimum amount of a hot solvent mixture, such as ethanol/water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated and then filtered hot to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
Chemical Reactivity and Derivatization
2,3,4,5,6-Pentafluorophenylacetic acid undergoes typical reactions of carboxylic acids, such as esterification and conversion to acyl chlorides. The pentafluorophenyl group enhances the reactivity of the carboxylic acid.
Esterification
Protocol: Fischer Esterification with Methanol
Materials:
-
2,3,4,5,6-Pentafluorophenylacetic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,3,4,5,6-pentafluorophenylacetic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.[4]
Conversion to Acyl Chloride
Protocol: Reaction with Thionyl Chloride
Materials:
-
2,3,4,5,6-Pentafluorophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
A few drops of N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous toluene (optional, for co-evaporation)
Procedure:
-
In a fume hood, place 2,3,4,5,6-pentafluorophenylacetic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Add an excess of thionyl chloride and a catalytic amount of DMF.
-
Gently heat the mixture to reflux. The reaction is typically complete when the evolution of gases ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride by distillation or under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.
-
The resulting crude 2,3,4,5,6-pentafluorophenylacetyl chloride can often be used directly in subsequent reactions or purified by vacuum distillation.[1][9]
Safety and Handling
2,3,4,5,6-Pentafluorophenylacetic acid is an irritant. It can cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.
Conclusion
2,3,4,5,6-Pentafluorophenylacetic acid is a key synthetic intermediate with distinct chemical properties conferred by its highly fluorinated aromatic ring. This guide has provided a detailed overview of its physical and spectroscopic characteristics, along with practical experimental protocols for its synthesis and common derivatization reactions. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,3,4,5,6-Pentafluorophenylacetic acid [webbook.nist.gov]
- 3. 2,3,4,5,6-Pentafluorophenylacetic acid [webbook.nist.gov]
- 4. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 5. 2,3,4,5,6-PENTAFLUOROPHENYLACETONITRILE | 653-30-5 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
